The compound is classified under various categories including:
The structural formula can be represented as C13H10F3N, indicating the presence of trifluoromethyl and amino functional groups that contribute to its chemical properties and biological activities.
The synthesis of 6-(2-(trifluoromethyl)phenyl)pyridin-3-amine involves several steps that can be outlined as follows:
The molecular structure of 6-(2-(trifluoromethyl)phenyl)pyridin-3-amine can be described as follows:
The compound can be represented using SMILES notation as C1=CC(=C(C=C1)C(F)(F)F)C2=C(N=C(N2)C=C)C=N
.
6-(2-(trifluoromethyl)phenyl)pyridin-3-amine participates in various chemical reactions:
The mechanism of action for 6-(2-(trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with biological targets:
Studies indicate that compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications.
The physical and chemical properties of 6-(2-(trifluoromethyl)phenyl)pyridin-3-amine include:
The presence of the trifluoromethyl group often enhances stability against oxidative degradation.
6-(2-(trifluoromethyl)phenyl)pyridin-3-amine has several scientific applications:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5